
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate is a complex organic compound with the molecular formula C28H40O10 and a molecular weight of 536.62. This compound is an intermediate in the synthesis of 4-Nonyl Phenol-glucuronide, which is a residue found in rainbow trout.
準備方法
The synthesis of 2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate involves multiple steps. One common method includes the reaction of 4-Nonyl Phenol with glucuronic acid derivatives under specific conditions to form the glucuronide. This intermediate is then acetylated using acetic anhydride to yield the triacetate form. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, particularly in the context of environmental toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug metabolism and excretion.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate involves its interaction with specific molecular targets. The compound is known to undergo glucuronidation, a process where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body. This pathway is crucial for the detoxification and elimination of various xenobiotics and endogenous compounds.
類似化合物との比較
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate can be compared with other similar compounds such as:
4-Nonyl Phenol-glucuronide: This compound is a direct precursor and lacks the triacetate groups.
4-Nonyl Phenol: A simpler structure without the glucuronide and triacetate modifications.
2-(Methoxycarbonyl) Phenol-glucuronide: Similar in structure but with different alkyl chain lengths.
The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties.
特性
分子式 |
C28H40O10 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nonylphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C28H40O10/c1-6-7-8-9-10-11-12-13-21-14-16-22(17-15-21)37-28-26(36-20(4)31)24(35-19(3)30)23(34-18(2)29)25(38-28)27(32)33-5/h14-17,23-26,28H,6-13H2,1-5H3/t23-,24-,25-,26+,28+/m0/s1 |
InChIキー |
YITGNZAXQLQMFL-YYDZWWTMSA-N |
異性体SMILES |
CCCCCCCCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


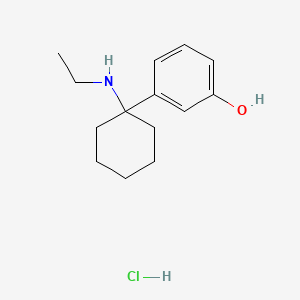
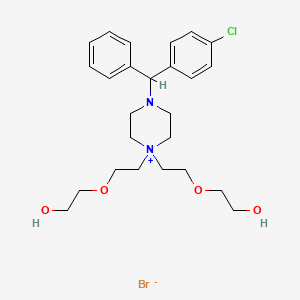
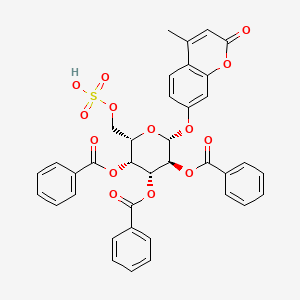
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)

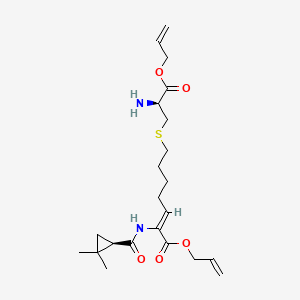

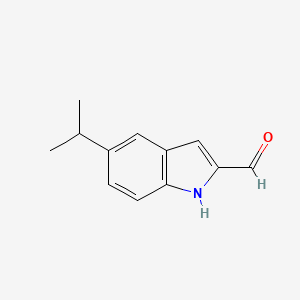
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

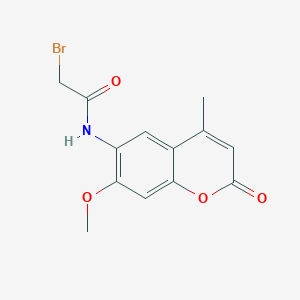

![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
